Cas no 109346-83-0 (2-(2,6-difluorophenyl)acetaldehyde)

2-(2,6-Difluorophenyl)acetaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₈H₆F₂O. This compound features a reactive aldehyde group adjacent to a 2,6-difluorophenyl moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of fluorine atoms enhances its electron-withdrawing properties, influencing reactivity and stability in coupling reactions. Its high purity and well-defined structure ensure consistent performance in nucleophilic additions, condensations, and other transformations. The compound is particularly valuable in the synthesis of bioactive molecules, where fluorination is critical for modulating pharmacokinetic properties. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
2-(2,6-difluorophenyl)acetaldehyde structure
109346-83-0 structure
Product name:2-(2,6-difluorophenyl)acetaldehyde
CAS No:109346-83-0
MF:C8H6OF2
MW:156.12944
CID:1192043
PubChem ID:22667327

2-(2,6-difluorophenyl)acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • (2,6-Difluorophenyl)acetaldehyde
    • Benzeneacetaldehyde, 2,6-difluoro-
    • 2-(2,6-DIFLUOROPHENYL)ACETALDEHYDE
    • EN300-1250712
    • 109346-83-0
    • AKOS013355272
    • AS-33348
    • AMY8651
    • DB-216284
    • DTXSID80627451
    • SCHEMBL1459660
    • CS-0268960
    • 2-(2,6-difluorophenyl)acetaldehyde
    • MDL: MFCD11110139
    • Inchi: InChI=1S/C8H6F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2
    • InChI Key: DOFKLYVOJZKVQU-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(CC=O)C(=C1)F)F

Computed Properties

  • Exact Mass: 156.03868
  • Monoisotopic Mass: 156.03867113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

2-(2,6-difluorophenyl)acetaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1250712-0.5g
2-(2,6-difluorophenyl)acetaldehyde
109346-83-0
0.5g
$1043.0 2023-06-08
Fluorochem
075114-5g
2,6-Difluorophenyl)acetaldehyde
109346-83-0 97%
5g
£1056.00 2022-03-01
Alichem
A019133666-1g
2-(2,6-Difluorophenyl)acetaldehyde
109346-83-0 95%
1g
$306.74 2023-09-04
Fluorochem
075114-25g
2,6-Difluorophenyl)acetaldehyde
109346-83-0 97%
25g
£2325.00 2022-03-01
Enamine
EN300-1250712-0.05g
2-(2,6-difluorophenyl)acetaldehyde
109346-83-0
0.05g
$912.0 2023-06-08
Enamine
EN300-1250712-1.0g
2-(2,6-difluorophenyl)acetaldehyde
109346-83-0
1g
$1086.0 2023-06-08
Enamine
EN300-1250712-0.1g
2-(2,6-difluorophenyl)acetaldehyde
109346-83-0
0.1g
$956.0 2023-06-08
Enamine
EN300-1250712-10.0g
2-(2,6-difluorophenyl)acetaldehyde
109346-83-0
10g
$4667.0 2023-06-08
Enamine
EN300-1250712-5000mg
2-(2,6-difluorophenyl)acetaldehyde
109346-83-0
5000mg
$1614.0 2023-10-02
A2B Chem LLC
AE22395-1g
2-(2,6-Difluorophenyl)acetaldehyde
109346-83-0 97%
1g
$696.00 2024-04-20

2-(2,6-difluorophenyl)acetaldehyde Related Literature

Additional information on 2-(2,6-difluorophenyl)acetaldehyde

2-(2,6-Difluorophenyl)Acetaldehyde: A Comprehensive Overview

2-(2,6-Difluorophenyl)acetaldehyde, also known by its CAS number 109346-83-0, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and an aldehyde functional group. The presence of the aldehyde group makes it highly reactive, enabling it to participate in a wide range of chemical reactions. Recent studies have highlighted its potential in drug discovery, material synthesis, and as a precursor for advanced organic molecules.

The molecular structure of 2-(2,6-difluorophenyl)acetaldehyde consists of a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, along with an acetaldehyde group attached at the para position. This arrangement imparts unique electronic properties to the molecule, making it an attractive candidate for various chemical transformations. The fluorine atoms at the 2 and 6 positions create steric hindrance and electronic effects that influence the reactivity of the compound. Recent research has demonstrated that these properties can be exploited to design more efficient catalysts and reaction pathways.

In terms of physical properties, 2-(2,6-difluorophenyl)acetaldehyde is typically a colorless liquid with a strong aldehydic odor. Its melting point and boiling point are consistent with those of similar aldehydes, making it suitable for use in both laboratory and industrial settings. The compound is soluble in common organic solvents such as dichloromethane and ethyl acetate, which facilitates its use in solution-phase reactions. Recent advancements in analytical techniques have allowed for precise determination of its physical and chemical properties, further enhancing its utility in research and development.

The synthesis of 2-(2,6-difluorophenyl)acetaldehyde can be achieved through various methods, including Friedel-Crafts acylation and nucleophilic aromatic substitution. These methods have been optimized in recent studies to improve yield and purity. For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high product quality. Such innovations highlight the importance of continuous improvement in synthetic methodologies to meet the demands of modern chemistry.

Applications of 2-(2,6-Difluorophenyl)Acetaldehyde

Pharmaceuticals: One of the most promising applications of 2-(2,6-difluorophenyl)acetaldehyde lies in the field of drug discovery. Its unique structure makes it an ideal building block for designing bioactive molecules with potential therapeutic applications. Recent studies have explored its role as a precursor for antiviral agents and anticancer drugs due to its ability to modulate cellular pathways effectively.

Materials Science: In materials science, this compound has been utilized as a monomer for synthesizing advanced polymers with tailored properties. The incorporation of fluorine atoms into the polymer backbone enhances thermal stability and chemical resistance, making these materials suitable for high-performance applications such as aerospace and electronics.

Agricultural Chemistry: Another emerging application is in agricultural chemistry, where derivatives of this compound have shown potential as pesticides and herbicides. Recent research has focused on optimizing their bioavailability and reducing environmental impact through green chemistry principles.

Safety Considerations:

Although generally considered non-hazardous under normal conditions,
handling precautions should be taken when working with this compound. It is important to ensure proper ventilation and use personal protective equipment
to minimize exposure risks. Recent studies have also emphasized the importance
of sustainable practices
in the synthesis
and disposal
of such compounds
to align with global environmental goals.

Recent advancements in computational chemistry have opened new avenues for studying
the properties
and reactivity
of compounds like.
The development
of machine learning algorithms
has enabled researchers
to predict optimal reaction conditions.
This approach not only accelerates discovery but also reduces costs associated with trial-and-error experimentation.
Furthermore,the explorationof bio-inspired synthesis methodsis expected to play a pivotal rolein unlocking new applicationsfor this compound.

In conclusion,the compound CAS No.109346-83-0 (also known as 2-(2,6-difluorophenyl)acetaldehyde)is a valuable addition to the arsenalof modern chemistry.Its unique structure,versatile reactivity,and wide-ranging applications make it an area of ongoing research interest.As technology advances,we can expect even more innovative uses for this remarkable molecule.

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